molecular formula C9H8BrNO2 B2673141 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one CAS No. 1404432-48-9

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one

Cat. No.: B2673141
CAS No.: 1404432-48-9
M. Wt: 242.072
InChI Key: HFFWCTZDILIVMY-UHFFFAOYSA-N
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Description

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is a heterocyclic compound with a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoxazepine ring, which is a seven-membered ring containing both oxygen and nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and Cu(I)-catalyzed cycloaddition of azido-alkynes are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazepine derivatives .

Mechanism of Action

The mechanism of action of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its bromine substitution and benzoxazepine ring make it distinct from other similar compounds .

Properties

IUPAC Name

6-bromo-1,5-dihydro-4,1-benzoxazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-3-8-6(7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFWCTZDILIVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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